Cas no 67686-05-9 (Ethyl 2-(1-methylpiperidin-4-yl)acetate)
Ethyl 2-(1-methylpiperidin-4-yl)acetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-(1-methylpiperidin-4-yl)acetate
- 1-METHYL-4-PIPERIDINEACETIC ACID ETHYL ESTER
- Ethyl (1-methylpiperidin-4-yl)acetate
- (1-Methyl-piperidin-4-yl)acetic acid ethyl ester
- ethyl 1-methyl-4-piperidinoacetate
- N-methylpiperidinyl-4-acetic acid ethyl ester
- ZUFWZYDSNSUYDS-UHFFFAOYSA-N
- Ethyl2-(1-methylpiperidin-4-yl)acetate
- s11244
- Ethyl 1-Methyl-4-piperidylacetate
- AKOS006230559
- SB41331
- (1-METHYL-PIPERIDIN-4-YL)-ACETIC ACID ETHYL ESTER
- Ethyl 1-Methyl-4-Piperidineacetate
- 67686-05-9
- DTXSID40473734
- MFCD11100758
- TS-00229
- SCHEMBL2607204
- CS-0061620
- SY065533
- 2-(1-methyl-piperid-4-yl)-ethanoic acid ethyl ester
- XH0739
- DB-108654
-
- MDL: MFCD11100758
- Inchi: 1S/C10H19NO2/c1-3-13-10(12)8-9-4-6-11(2)7-5-9/h9H,3-8H2,1-2H3
- InChI Key: ZUFWZYDSNSUYDS-UHFFFAOYSA-N
- SMILES: O(CC)C(CC1CCN(C)CC1)=O
Computed Properties
- Exact Mass: 185.14200
- Monoisotopic Mass: 185.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- Density: 0.967
- Boiling Point: 230.4°C at 760 mmHg
- Flash Point: 86.4°C
- Refractive Index: 1.452
- PSA: 29.54000
- LogP: 1.21930
Ethyl 2-(1-methylpiperidin-4-yl)acetate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 2-(1-methylpiperidin-4-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 046355-1g |
1-Methyl-piperidin-4-yl)acetic acid ethyl ester |
67686-05-9 | 95% | 1g |
£136.00 | 2022-03-01 | |
| Fluorochem | 046355-5g |
1-Methyl-piperidin-4-yl)acetic acid ethyl ester |
67686-05-9 | 95% | 5g |
£408.00 | 2022-03-01 | |
| Fluorochem | 046355-25g |
1-Methyl-piperidin-4-yl)acetic acid ethyl ester |
67686-05-9 | 95% | 25g |
£1631.00 | 2022-03-01 | |
| Chemenu | CM179258-5g |
Ethyl (1-methylpiperidin-4-yl)acetate |
67686-05-9 | 95% | 5g |
$544 | 2021-08-05 | |
| TRC | E940103-50mg |
Ethyl (1-Methylpiperidin-4-yl)acetate |
67686-05-9 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E940103-100mg |
Ethyl (1-Methylpiperidin-4-yl)acetate |
67686-05-9 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E940103-500mg |
Ethyl (1-Methylpiperidin-4-yl)acetate |
67686-05-9 | 500mg |
$ 230.00 | 2022-06-05 | ||
| Chemenu | CM179258-5g |
Ethyl (1-methylpiperidin-4-yl)acetate |
67686-05-9 | 95%+ | 5g |
$280 | 2023-01-09 | |
| Alichem | A129006957-5g |
Ethyl 2-(1-methylpiperidin-4-yl)acetate |
67686-05-9 | 95% | 5g |
$628.56 | 2023-09-01 | |
| eNovation Chemicals LLC | D916066-5g |
Ethyl 1-Methyl-4-piperidylacetate |
67686-05-9 | 95% | 5g |
$945 | 2024-07-20 |
Ethyl 2-(1-methylpiperidin-4-yl)acetate Suppliers
Ethyl 2-(1-methylpiperidin-4-yl)acetate Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on Ethyl 2-(1-methylpiperidin-4-yl)acetate
Ethyl 2-(1-methylpiperidin-4-yl)acetate (CAS No. 67686-05-9): A Comprehensive Overview
Ethyl 2-(1-methylpiperidin-4-yl)acetate, identified by its Chemical Abstracts Service (CAS) number 67686-05-9, is a significant compound in the realm of pharmaceutical and chemical research. This organic compound, featuring a piperidine ring with an ethyl ester group, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development. The unique structural attributes of Ethyl 2-(1-methylpiperidin-4-yl)acetate make it a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
The compound belongs to the class of piperidine derivatives, which are widely recognized for their biological activity and role in pharmaceutical formulations. The presence of a methyl group at the 1-position and an acetate ester at the 2-position of the piperidine ring contributes to its distinct chemical properties. These structural features not only influence its reactivity but also its potential pharmacological effects, making it a subject of interest for researchers exploring new therapeutic agents.
In recent years, there has been a growing interest in piperidine-based compounds due to their demonstrated efficacy in various pharmacological applications. Studies have shown that piperidine derivatives can exhibit a range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties. The compound Ethyl 2-(1-methylpiperidin-4-yl)acetate is no exception, and its potential as a building block for more complex drug molecules has been extensively explored.
One of the most compelling aspects of Ethyl 2-(1-methylpiperidin-4-yl)acetate is its role in the synthesis of bioactive molecules. The compound's ability to serve as an intermediate in multi-step organic reactions makes it particularly useful for medicinal chemists. For instance, it can be used to construct more intricate scaffolds that mimic natural products or target specific biological pathways. This flexibility in synthetic applications has led to its incorporation into numerous research projects aimed at discovering novel therapeutic agents.
The pharmacological potential of Ethyl 2-(1-methylpiperidin-4-yl)acetate has been further investigated through various preclinical studies. These studies have highlighted its potential as a precursor for drugs that could modulate neurological and cardiovascular functions. The compound's ability to interact with specific enzymes and receptors has been particularly intriguing for researchers developing treatments for conditions such as depression, anxiety, and hypertension.
Advances in computational chemistry have also played a crucial role in understanding the behavior of Ethyl 2-(1-methylpiperidin-4-yl)acetate. Molecular modeling techniques have allowed researchers to predict how this compound might behave within biological systems, providing insights into its potential interactions with target proteins and enzymes. These computational studies have complemented experimental approaches, offering a more comprehensive understanding of the compound's pharmacological profile.
The synthesis of Ethyl 2-(1-methylpiperidin-4-yl)acetate itself is another area where innovation has been significant. Modern synthetic methodologies have enabled more efficient and scalable production processes, making it easier for researchers to access this valuable intermediate. Techniques such as catalytic hydrogenation and esterification have been optimized to improve yields and purity, ensuring that researchers can reliably incorporate this compound into their synthetic routes.
In conclusion, Ethyl 2-(1-methylpiperidin-4-yl)acetate (CAS No. 67686-05-9) represents a fascinating compound with broad applications in pharmaceutical research. Its unique structural features and versatile synthetic capabilities make it an indispensable tool for medicinal chemists seeking to develop new drugs. As research continues to uncover new possibilities for this compound, its importance in the chemical and pharmaceutical industries is likely to grow even further.
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